Auda

Vue d'ensemble

Description

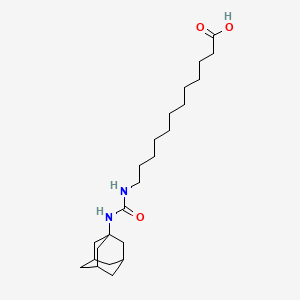

Acide 12-(3-adamantan-1-yl-uréido)dodécanoïque, communément appelé AUDA, est un puissant inhibiteur de l'hydrolase d'époxyde soluble (sEH). Cette enzyme joue un rôle crucial dans le métabolisme des acides époxyéicosatriénoïques, qui sont impliqués dans la régulation de la pression artérielle et de l'inflammation. En inhibant l'hydrolase d'époxyde soluble, l'this compound présente des propriétés anti-inflammatoires significatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque implique plusieurs étapes. Une méthode courante comprend la réaction de la 1-adamantylamine avec l'acide dodécanedioïque pour former un intermédiaire, qui est ensuite mis en réaction avec du phosgène pour produire le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et nécessitent un contrôle précis de la température et du pH pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et une surveillance continue des paramètres réactionnels pour maintenir la cohérence et la qualité. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et l'utilisation de solvants organiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque. Ces dérivés présentent souvent des activités biologiques différentes et peuvent être utilisés dans diverses applications de recherche scientifique .

Applications de recherche scientifique

L'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque présente une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l'hydrolase d'époxyde soluble.

Mécanisme d'action

Le mécanisme d'action de l'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque implique l'inhibition de l'hydrolase d'époxyde soluble. Cette enzyme est responsable de l'hydrolyse des acides époxyéicosatriénoïques en acides dihydroxyeicosatriénoïques, qui ont des activités biologiques différentes. En inhibant l'hydrolase d'époxyde soluble, l'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque augmente les niveaux d'acides époxyéicosatriénoïques, ce qui conduit à des effets anti-inflammatoires et antihypertenseurs . Les cibles moléculaires et les voies impliquées comprennent la modulation des cytokines inflammatoires et des voies de signalisation telles que la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) .

Applications De Recherche Scientifique

Pharmacological Mechanism

AUDA functions primarily as an inhibitor of soluble epoxide hydrolase, an enzyme that converts fatty acid epoxides into their corresponding diols. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are known to have various beneficial cardiovascular effects. The modulation of these pathways has implications for treating conditions such as hypertension, stroke, and inflammation.

Cardiovascular Protection

Research has demonstrated that this compound provides significant cardiovascular protective actions. In studies involving stroke-prone spontaneously hypertensive rats, this compound treatment resulted in reduced cerebral infarct sizes following induced ischemia. Specifically, this compound-treated rats exhibited smaller infarcts compared to controls (36% vs 53% infarct size), indicating its potential as a therapeutic agent for ischemic stroke management .

Blood Pressure Regulation

This compound has been shown to effectively lower blood pressure in animal models. Continuous administration of this compound via drinking water led to significant reductions in blood pressure levels over a 14-day period . Its mechanism appears to involve enhanced vascular compliance and reduced vascular resistance, making it a candidate for hypertension treatments.

Neuroprotective Effects

The neuroprotective properties of this compound extend beyond its cardiovascular benefits. Studies indicate that it may help mitigate neurological damage during ischemic events by preserving cerebral blood flow and reducing oxidative stress . This aspect is particularly relevant for developing therapies aimed at preventing or treating stroke-related disabilities.

Efficacy in Animal Models

- Study on Ischemic Stroke : In a controlled study, male rats treated with this compound demonstrated significantly smaller cerebral infarcts compared to untreated controls. The treatment not only reduced the size of the infarcts but also improved passive compliance of cerebral vessels without altering vascular structure .

- Hypertensive Models : Another study highlighted the ability of this compound to lower blood pressure effectively in hypertensive rats, showcasing its potential as a long-term treatment option for hypertension .

Pharmacokinetics and Metabolism

This compound is sensitive to β-oxidation, leading to rapid metabolism and excretion, which limits its clinical application as a standalone therapy. However, prodrugs like this compound-n-butyl ester have been developed to enhance pharmacokinetic properties while retaining therapeutic efficacy . These modifications aim to improve bioavailability and prolong the action of this compound in vivo.

Comparative Data Table

Mécanisme D'action

The mechanism of action of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids into dihydroxyeicosatrienoic acids, which have different biological activities. By inhibiting soluble epoxide hydrolase, 12-(3-Adamantan-1-yl-ureido)dodecanoic acid increases the levels of epoxyeicosatrienoic acids, leading to anti-inflammatory and antihypertensive effects . The molecular targets and pathways involved include the modulation of inflammatory cytokines and signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparaison Avec Des Composés Similaires

L'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque est unique en raison de son inhibition puissante de l'hydrolase d'époxyde soluble et de ses propriétés anti-inflammatoires significatives. Des composés similaires comprennent :

1-(1-Adamantyl)-3-(5-phénylpentyl)urée (APAU) : Un autre inhibiteur puissant de l'hydrolase d'époxyde soluble ayant des effets anti-inflammatoires similaires.

N-(1-Adamantyl)-N’-dodécylurée (ADU) : Présente une activité inhibitrice similaire contre l'hydrolase d'époxyde soluble, mais avec des propriétés pharmacocinétiques différentes.

Ces composés partagent des similitudes structurelles avec l'acide 12-(3-adamantan-1-yl-uréido)dodécanoïque, mais diffèrent par leurs profils pharmacocinétiques et leurs activités biologiques spécifiques .

Activité Biologique

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent soluble epoxide hydrolase (sEH) inhibitor recognized for its significant biological activities, particularly in the context of cardiovascular health and inflammation. This article delves into this compound's mechanisms, case studies, and research findings, providing a detailed examination of its biological activity.

This compound inhibits the enzyme soluble epoxide hydrolase, which plays a crucial role in the metabolism of epoxy fatty acids. By inhibiting sEH, this compound stabilizes epoxyeicosatrienoic acids (EETs), which are known to exert vasodilatory effects and possess anti-inflammatory properties. The inhibition of sEH leads to increased levels of EETs, thereby enhancing their biological functions such as vasodilation and neuroprotection.

In Vitro Studies

- Cell Proliferation : this compound has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs) in a dose-dependent manner when exposed to platelet-derived growth factor (PDGF). Concentrations ranging from 0.3 to 10 μg/mL were tested over 48 hours, demonstrating significant inhibitory effects on cell growth .

- COX-2 Expression : In Western blot analyses, this compound upregulated COX-2 expression in VSMCs at concentrations of 1 to 30 μg/mL after 30 minutes of exposure .

- Endothelial Cell Migration : this compound enhanced the migratory ability and adhesion of human coronary artery endothelial cells (HCAECs) in a dose-dependent manner, indicating its potential role in vascular repair mechanisms .

In Vivo Studies

- Cerebral Ischemia : A study involving stroke-prone spontaneously hypertensive rats demonstrated that this compound treatment significantly reduced cerebral infarct size following induced ischemia. Rats treated with this compound showed infarct sizes of 36% compared to 53% in controls, highlighting its neuroprotective effects .

- Inflammatory Response : Administration of this compound (10 mg/kg) for 14 days in male C57BL/6 mice resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-α, MMP-9, and IL-1β, underscoring its anti-inflammatory properties .

Case Study 1: Stroke Prevention

In a controlled experiment, this compound was administered to hypertensive rats over six weeks. The results indicated that this compound treatment led to smaller cerebral infarcts compared to controls, suggesting its potential as a therapeutic agent for preventing ischemic strokes .

Case Study 2: Inflammation Modulation

In another study focusing on inflammation, this compound was shown to reduce inflammatory markers significantly in animal models subjected to inflammatory stimuli. This study supports the hypothesis that sEH inhibitors like this compound can mitigate inflammation-related damage .

Research Findings Summary

| Study Type | Findings | Concentration/Duration |

|---|---|---|

| In Vitro - VSMC Proliferation | Suppressed proliferation | 0.3 - 10 μg/mL; 48 hours |

| In Vitro - COX-2 Expression | Upregulated expression | 1 - 30 μg/mL; 30 minutes |

| In Vitro - HCAEC Migration | Enhanced migration and adhesion | Dose-dependent |

| In Vivo - Cerebral Ischemia | Reduced infarct size | 10 mg/kg; 6 weeks |

| In Vivo - Inflammatory Response | Decreased TNF-α, MMP-9, IL-1β | 10 mg/kg; 14 days |

Propriétés

IUPAC Name |

12-(1-adamantylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSEOAVLVTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435153 | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479413-70-2 | |

| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.